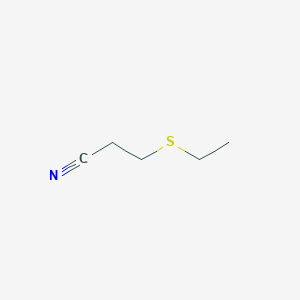
(4-Bromophenyl)methyl-triphenylphosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzyl triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H21Br2P. It is a white to almost white crystalline powder that is hygroscopic and sensitive to light . This compound is commonly used in organic synthesis, particularly in the preparation of Wittig reagents, which are essential for the synthesis of alkenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromobenzyl triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with 4-bromobenzyl bromide in an organic solvent such as toluene. The reaction is typically carried out at room temperature with ice-cooling to control the exothermic reaction . The product is then filtered and washed with toluene and dry petroleum ether to remove any unreacted triphenylphosphine.
Industrial Production Methods: Industrial production of 4-bromobenzyl triphenylphosphonium bromide often involves microwave irradiation to accelerate the reaction. This method provides high yields (87-98%) and reduces reaction times significantly. The reaction is carried out in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobenzyl triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or THF.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce 4-hydroxybenzyl triphenylphosphonium bromide .
Applications De Recherche Scientifique
4-Bromobenzyl triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including alkenes and other phosphonium salts.
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 4-bromobenzyl triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The positively charged phosphonium ion can stabilize negative charges on reaction intermediates, facilitating the formation of new chemical bonds. This property is particularly useful in Wittig reactions, where the compound helps in the formation of alkenes by reacting with carbonyl compounds .
Comparaison Avec Des Composés Similaires
Benzyl triphenylphosphonium bromide: Similar in structure but lacks the bromine atom on the benzyl group.
4-Bromobutyl triphenylphosphonium bromide: Similar but has a butyl group instead of a benzyl group.
Uniqueness: 4-Bromobenzyl triphenylphosphonium bromide is unique due to the presence of the bromine atom on the benzyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where the bromine atom can participate in further chemical transformations .
Propriétés
Formule moléculaire |
C25H22Br2P+ |
|---|---|
Poids moléculaire |
513.2 g/mol |
Nom IUPAC |
(4-bromophenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
Clé InChI |
FQJYKXVQABPCRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















